molecular formula C10H14N5Na2O9P B14795091 5'-GMP (disodium salt);5'-guanosine monophosphate (disodium salt)

5'-GMP (disodium salt);5'-guanosine monophosphate (disodium salt)

Cat. No.: B14795091
M. Wt: 425.20 g/mol
InChI Key: LAUMXEFZKNJLIR-UHFFFAOYSA-L
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Description

It is an ester of phosphoric acid with the nucleoside guanosine, consisting of a phosphate group, the pentose sugar ribose, and the nucleobase guanine . This compound is commonly used in the food industry as a flavor enhancer and in scientific research for its role in RNA synthesis and signal transduction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-guanosine monophosphate (disodium salt) typically starts with D-ribose 5’-phosphate, a product of the pentose phosphate pathway. The synthesis proceeds by the gradual formation of the purine ring on carbon-1 of ribose, with carbon dioxide, glutamine, glycine, aspartate, and one-carbon derivatives of tetrahydrofolate donating various elements towards the building of the ring .

Industrial Production Methods

Industrial production of 5’-guanosine monophosphate (disodium salt) is often based on microbial fermentation. A bacterium converts sugars into AICA ribonucleotide, which is then chemically converted to 5’-guanosine monophosphate . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5’-guanosine monophosphate (disodium salt) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 5’-guanosine monophosphate can lead to the formation of 8-oxoguanosine monophosphate, a marker of oxidative stress in cells .

Scientific Research Applications

5’-guanosine monophosphate (disodium salt) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-guanosine monophosphate (disodium salt) involves its incorporation into RNA by various RNA polymerases. Once phosphorylated to guanosine triphosphate (GTP), it becomes a substrate for RNA synthesis. Additionally, it can modulate glutamatergic neurotransmission, influencing various signaling pathways in the nervous system .

Comparison with Similar Compounds

Similar Compounds

  • Adenosine 5’-monophosphate (disodium salt)
  • Cytidine 5’-monophosphate (disodium salt)
  • Uridine 5’-monophosphate (disodium salt)

Uniqueness

5’-guanosine monophosphate (disodium salt) is unique due to its specific role in RNA synthesis and its ability to modulate neurotransmission. Unlike other nucleotides, it is also widely used as a flavor enhancer in the food industry, highlighting its versatility .

Properties

Molecular Formula

C10H14N5Na2O9P

Molecular Weight

425.20 g/mol

IUPAC Name

disodium;[3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate

InChI

InChI=1S/C10H14N5O8P.2Na.H2O/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;;;/h2-6,9,16-17H,1H2,(H2,11,14,18)(H2,19,20,21);;;1H2/q;2*+1;/p-2

InChI Key

LAUMXEFZKNJLIR-UHFFFAOYSA-L

Canonical SMILES

C1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O.O.[Na+].[Na+]

Origin of Product

United States

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